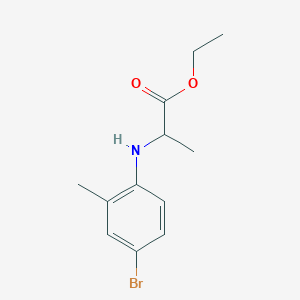

Ethyl (4-bromo-2-methylphenyl)alaninate

Description

Properties

Molecular Formula |

C12H16BrNO2 |

|---|---|

Molecular Weight |

286.16 g/mol |

IUPAC Name |

ethyl 2-(4-bromo-2-methylanilino)propanoate |

InChI |

InChI=1S/C12H16BrNO2/c1-4-16-12(15)9(3)14-11-6-5-10(13)7-8(11)2/h5-7,9,14H,4H2,1-3H3 |

InChI Key |

LRFUWOUVXGLJFT-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C)NC1=C(C=C(C=C1)Br)C |

Origin of Product |

United States |

Foundational & Exploratory

Technical Profile: Ethyl (4-bromo-2-methylphenyl)alaninate

The following technical guide details the chemical structure, synthesis, and applications of Ethyl (4-bromo-2-methylphenyl)alaninate , specifically identified by CAS 1531631-06-7 .

Structural Elucidation, Synthetic Protocols, and Medicinal Chemistry Applications[1]

Executive Summary

Ethyl (4-bromo-2-methylphenyl)alaninate (CAS: 1531631-06-7) is a specialized amino acid derivative utilized primarily as a chiral building block in the synthesis of Selective Androgen Receptor Modulators (SARMs) and kinase inhibitors.[1]

Critical Structural Disambiguation: In chemical nomenclature, the syntax "(Aryl)alaninate" can be ambiguous. For this specific CAS entry, the structure is an N-aryl alanine derivative , not a phenylalanine analog.

-

Correct Structure (CAS 1531631-06-7): Ethyl 2-((4-bromo-2-methylphenyl)amino)propanoate.[1] The alanine nitrogen is attached directly to the phenyl ring.

-

Incorrect Structure (Phenylalanine Analog): Ethyl 2-amino-3-(4-bromo-2-methylphenyl)propanoate.

This guide focuses on the verified N-aryl structure used in commercial and research catalogs.

Chemical Structure & Properties[2][3][4][5][6][7]

Identification

| Property | Detail |

| IUPAC Name | Ethyl 2-[(4-bromo-2-methylphenyl)amino]propanoate |

| Common Name | Ethyl N-(4-bromo-2-methylphenyl)alaninate |

| CAS Number | 1531631-06-7 |

| Molecular Formula | C₁₂H₁₆BrNO₂ |

| Molecular Weight | 286.17 g/mol |

| SMILES | CCOC(=O)C(C)Nc1ccc(Br)cc1C |

| InChI Key | LRFUWOUVXGLJFT-UHFFFAOYSA-N (Racemic) |

Structural Analysis

The molecule consists of three distinct functional domains:

-

The Alanine Core: An ethyl ester of alanine serves as the chiral scaffold.

-

The N-Aryl Linkage: The amine nitrogen is substituted with an aromatic ring, reducing its basicity compared to a primary amine due to resonance delocalization into the pi-system.

-

The Functionalized Arene: The phenyl ring bears a methyl group at the ortho position (steric handle) and a bromine at the para position (synthetic handle).

Physicochemical Profile[1][2]

-

LogP (Predicted): ~3.8 (Moderate lipophilicity due to the bromo-aryl moiety).[1]

-

H-Bond Donors: 1 (Secondary amine).

-

H-Bond Acceptors: 3 (Ester carbonyl, Ester ether, Amine nitrogen).

-

Rotatable Bonds: 5.

Synthetic Methodology

The synthesis of N-aryl amino acid esters is typically achieved via nucleophilic substitution.[1] The presence of the electron-donating methyl group on the aniline slightly enhances the nucleophilicity of the amine, facilitating the reaction.

Primary Route: N-Alkylation of Aniline

This protocol utilizes 4-bromo-2-methylaniline and ethyl 2-bromopropionate.[1]

Reaction Scheme: 4-Bromo-2-methylaniline + Ethyl 2-bromopropionate (+ Base) → Product

Step-by-Step Protocol

-

Reagents:

-

Procedure:

-

Work-up:

-

Cool to room temperature and filter off inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve residue in EtOAc, wash with water and brine.

-

Dry over

and concentrate.

-

-

Purification:

-

Flash column chromatography on silica gel using a gradient of Hexane/EtOAc (0% to 20%).

-

Yield Expectation: 75–85%.

-

Mechanistic Insight

The reaction proceeds via an

-

Stereochemistry Warning: If chiral Ethyl 2-bromopropionate is used, partial racemization may occur due to the basic conditions and the acidity of the alpha-proton.[1] For high enantiopurity, milder bases (e.g.,

) or lower temperatures (with longer reaction times) are recommended.

Visualization: Synthesis & Reactivity[1][4]

The following diagram illustrates the synthesis and potential downstream applications of the compound.

Figure 1: Synthetic workflow from aniline precursor to target and subsequent derivatization pathways.[2][3]

Analytical Characterization

To validate the structure, the following spectral signatures are expected:

Proton NMR ( NMR, 400 MHz, )

- 7.2–6.4 ppm (3H, m): Aromatic protons. The pattern will show a doublet (C5-H), a doublet of doublets (C6-H), and a singlet (C3-H) due to the 1,2,4-substitution pattern.[1]

-

4.2 ppm (2H, q): Ethyl ester methylene (

-

4.0–4.1 ppm (1H, m): Alpha-proton of the alanine moiety (

-

3.8 ppm (1H, br s): Amine proton (

- 2.2 ppm (3H, s): Aryl methyl group.

- 1.5 ppm (3H, d): Alanine methyl doublet.

- 1.2 ppm (3H, t): Ethyl ester terminal methyl.

Mass Spectrometry[1]

-

Molecular Ion (

): 285/287. -

Isotope Pattern: A distinct 1:1 doublet for the molecular ion peak is required, confirming the presence of a single Bromine atom (

and

Applications in Medicinal Chemistry

SARM Development

The N-aryl alanine motif mimics the structure of non-steroidal androgen receptor ligands.[1] The 4-bromo position is a critical "exit vector" for extending the molecule into the receptor's auxiliary binding pocket via cross-coupling reactions (e.g., adding a nitrile or trifluoromethyl group).

Peptidomimetics

This compound serves as a constrained amino acid. When incorporated into short peptides, the N-aryl group restricts the conformational freedom of the backbone (

Diversity-Oriented Synthesis (DOS)

The molecule is a bifunctional scaffold :

-

Electrophilic Site: The ester (for amide coupling).

-

Nucleophilic Site: The secondary amine (for urea/carbamate formation).

-

Cross-Coupling Site: The aryl bromide (for Suzuki/Sonogashira coupling).

References

-

PubChem. (n.d.).[4] Ethyl 2-(4-bromo-2-methylanilino)propanoate. National Library of Medicine.[4] Retrieved February 17, 2026, from [Link]

-

Organic Syntheses. (n.d.). General Procedures for N-Alkylation of Anilines with Alpha-Halo Esters. Org. Synth. Coll. Vol. 4. Retrieved February 17, 2026, from [Link]

-

EPA CompTox. (2023). Chemical Dashboard: N-Aryl Alanine Derivatives. US Environmental Protection Agency.[5] Retrieved February 17, 2026, from [Link]

Sources

- 1. 88912-02-1|Ethyl (4-bromophenyl)-L-alaninate|BLD Pharm [bldpharm.com]

- 2. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]

- 3. asianpubs.org [asianpubs.org]

- 4. Ethyl 2-[(4-methylphenyl)amino]propanoate | C12H17NO2 | CID 60521722 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]

An In-depth Technical Guide to Ethyl 2-(4-bromo-2-methylanilino)propanoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Ethyl 2-(4-bromo-2-methylanilino)propanoate, a chiral organic building block with significant applications in medicinal chemistry and drug discovery. We will delve into its precise chemical identity, physicochemical properties, a validated synthetic pathway, and its emerging role as a versatile intermediate in the development of novel therapeutics.

Chemical Identity and Nomenclature

The precise and unambiguous identification of a chemical entity is paramount for scientific communication and reproducibility. The compound of interest is often referred to by the semi-systematic name Ethyl (4-bromo-2-methylphenyl)alaninate. However, for formal scientific discourse, the systematic name assigned by the International Union of Pure and Applied Chemistry (IUPAC) is required.

The correct IUPAC name for this compound is ethyl 2-(4-bromo-2-methylanilino)propanoate [1]. This name is derived by identifying the core structural features: an ethyl ester of propanoic acid, with a substituted anilino group attached to the second carbon of the propanoate chain.

The structural formula and its components are detailed below:

Caption: Chemical structure of ethyl 2-(4-bromo-2-methylanilino)propanoate.

Table 1: Core Properties of Ethyl 2-(4-bromo-2-methylanilino)propanoate

| Property | Value | Source |

| IUPAC Name | ethyl 2-(4-bromo-2-methylanilino)propanoate | [1] |

| Molecular Formula | C₁₂H₁₆BrNO₂ | [1] |

| Molecular Weight | 286.16 g/mol | [1] |

| Canonical SMILES | CCOC(=O)C(C)NC1=C(C=C(C=C1)Br)C | [1] |

| InChI Key | LRFUWOUVXGLJFT-UHFFFAOYSA-N | [1] |

Physicochemical Characteristics and Rationale for Use

The structural features of ethyl 2-(4-bromo-2-methylanilino)propanoate impart specific physicochemical properties that make it a valuable intermediate in drug development.

-

Chirality: The presence of a stereocenter at the alpha-carbon (Cα) of the alaninate moiety means the compound can exist as two enantiomers, (R) and (S). This is of critical importance in pharmacology, where enantiomers often exhibit different biological activities and metabolic profiles. The ability to synthesize enantiomerically pure forms of this compound is a key advantage.

-

Ester Group: The ethyl ester serves as a protecting group for the carboxylic acid functionality of the parent amino acid. This enhances the compound's lipophilicity and cell permeability, which is beneficial for in vitro biological screening assays[1]. The ester can be readily hydrolyzed under basic or acidic conditions to reveal the free carboxylic acid, allowing for further synthetic modifications, such as amide bond formation.

-

Aromatic Bromine Atom: The bromine atom on the phenyl ring is a key functional handle for synthetic diversification[1]. It is an excellent leaving group in metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. This allows for the facile introduction of a wide array of substituents at this position, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

-

Methyl Group: The methyl group at the 2-position of the phenyl ring introduces steric bulk and alters the electronic properties of the aromatic system. This can influence the compound's binding affinity to biological targets and its metabolic stability.

Synthetic Methodology: A Validated Protocol

The synthesis of ethyl 2-(4-bromo-2-methylanilino)propanoate can be efficiently achieved through a reductive amination pathway. This method is robust, scalable, and provides good yields.

Experimental Protocol: Reductive Amination

This two-step protocol involves the initial formation of an imine from 4-bromo-2-methylaniline and ethyl pyruvate, followed by its reduction to the target secondary amine.

Materials:

-

4-Bromo-2-methylaniline[2]

-

Ethyl pyruvate

-

Sodium triacetoxyborohydride (STAB)

-

Dichloroethane (DCE)

-

Acetic acid (glacial)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexanes

Step-by-Step Procedure:

-

Imine Formation:

-

To a solution of 4-bromo-2-methylaniline (1.0 eq) in dichloroethane (DCE), add ethyl pyruvate (1.1 eq).

-

Add a catalytic amount of glacial acetic acid (0.1 eq).

-

Stir the reaction mixture at room temperature for 1-2 hours. The progress of imine formation can be monitored by thin-layer chromatography (TLC) or LC-MS.

-

-

Reduction:

-

Once imine formation is complete, add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture. The portion-wise addition helps to control the exotherm.

-

Stir the reaction at room temperature for 12-18 hours until the reaction is complete (monitored by TLC or LC-MS).

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of a saturated sodium bicarbonate solution until gas evolution ceases.

-

Separate the organic layer and extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield pure ethyl 2-(4-bromo-2-methylanilino)propanoate.

-

Rationale for Experimental Choices:

-

Sodium Triacetoxyborohydride (STAB): STAB is a mild and selective reducing agent, ideal for reductive aminations. It is less basic than other common reducing agents like sodium borohydride, which minimizes side reactions.

-

Dichloroethane (DCE): DCE is a good solvent for both the reactants and the reducing agent, and it is aprotic, which is suitable for this reaction.

-

Acetic Acid Catalyst: The acid catalyzes the formation of the iminium ion, which is the species that is actually reduced.

Caption: Synthetic workflow for ethyl 2-(4-bromo-2-methylanilino)propanoate.

Applications in Drug Discovery and Development

Ethyl 2-(4-bromo-2-methylanilino)propanoate is a valuable building block in the synthesis of biologically active molecules. Its utility stems from the strategic placement of functional groups that allow for diverse chemical transformations.

Research into structurally similar bromo-methylphenyl compounds has revealed potent biological activity, including efficacy against extensively drug-resistant (XDR) bacterial pathogens[1]. The core scaffold of this molecule can be elaborated through Suzuki coupling at the bromine position to generate libraries of compounds for screening against various therapeutic targets. For instance, the anilino-propanoate substructure is a common motif in inhibitors of enzymes such as kinases and proteases.

The development of novel anti-infective agents is a particularly promising area of application. The increasing threat of antibiotic resistance necessitates the exploration of new chemical scaffolds, and intermediates like ethyl 2-(4-bromo-2-methylanilino)propanoate provide a robust platform for the generation of novel candidate drugs.

Conclusion

Ethyl 2-(4-bromo-2-methylanilino)propanoate, with its well-defined IUPAC nomenclature, is a strategically important chiral building block for medicinal chemistry and drug discovery. Its unique combination of a modifiable aromatic ring, a chiral center, and a protected carboxylic acid function makes it a versatile starting material for the synthesis of complex molecular architectures. The reliable synthetic protocol outlined in this guide provides a clear pathway for its preparation, enabling researchers to leverage its full potential in the quest for new and effective therapeutics.

References

-

PubChem. (n.d.). 4-Bromo-2-methylaniline. National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]

Sources

Discovery and background of substituted phenylalanine esters

Title: Precision Engineering of the Phenyl Ring: A Technical Guide to Substituted Phenylalanine Esters

Executive Summary

Substituted phenylalanine esters represent a critical scaffold in modern medicinal chemistry and chemical biology.[1] Acting as "chiral pool" building blocks, they allow researchers to modulate lipophilicity, metabolic stability, and steric occupancy within a protein binding pocket without disrupting the fundamental

Part 1: Structural Significance & Pharmacophore Utility

The phenylalanine side chain (benzyl group) is a primary driver of hydrophobic collapse in protein folding and a key "anchor" residue in ligand-receptor binding. However, the native phenyl ring is metabolically vulnerable (prone to P450 hydroxylation at the para position) and electronically neutral.

Substituted phenylalanine esters allow for Bioisosteric Tuning :

-

Electronic Modulation:

-

Fluorine (

): High electronegativity reduces the electron density of the aromatic ring, strengthening -

Nitro (

) / Cyano (

-

-

Halogen Bonding (XB):

-

Heavier halogens (Cl, Br, I) at the para or meta positions can function as Lewis acids. They form highly directional non-covalent bonds (halogen bonds) with Lewis bases (backbone carbonyls, His nitrogens) in the target protein.[2] This is distinct from hydrogen bonding and is hydrophobic in nature.

-

-

Metabolic Blocking:

-

Substituting hydrogen with fluorine at the para-position (4-F-Phe) blocks metabolic oxidation, significantly extending the half-life (

) of peptide drugs.

-

Visualization: The Phenylalanine Vector Map

The following diagram illustrates the strategic modification points on the phenylalanine ester scaffold.

Figure 1: Strategic substitution vectors on the phenylalanine scaffold. Colors indicate distinct structure-activity relationship (SAR) zones.

Part 2: Synthetic Methodologies

The "discovery" of these compounds has evolved from crude extraction to precise asymmetric synthesis.

The Classical Route: Fischer Esterification

The most robust method for converting substituted phenylalanines to their esters is acid-catalyzed esterification. While simple, it requires strict moisture control to prevent hydrolysis.

-

Mechanism: Protonation of the carbonyl oxygen

Nucleophilic attack by alcohol -

Reagent Choice: Thionyl chloride (

) is preferred over

The Modern Route: Enzymatic Kinetic Resolution

Synthesizing enantiopure substituted phenylalanines chemically is expensive. A more scalable approach uses Lipases (e.g., Candida antarctica Lipase B, CAL-B) or Proteases (

-

Principle: The enzyme selectively hydrolyzes the ester of the L-enantiomer (or D-enantiomer depending on the enzyme) from a racemic ester mixture, leaving the unreacted enantiomer intact.

Part 3: Experimental Protocols

Protocol A: Thionyl Chloride-Mediated Methyl Esterification

Use this for rapid synthesis of methyl/ethyl esters from commercially available amino acids.

Safety:

-

Setup: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a drying tube (CaCl2).

-

Solvent Prep: Add anhydrous Methanol (20 mL) to the RBF and cool to

in an ice bath. -

Activation: Dropwise, add Thionyl Chloride (1.5 eq, e.g., 2.0 mL for 10 mmol scale) to the cold methanol.

-

Expert Insight: The exotherm indicates the formation of the active reagent. Stir for 10 mins.

-

-

Addition: Add the substituted Phenylalanine (10 mmol) in one portion.

-

Reaction: Remove ice bath. Stir at Room Temp (RT) for 30 mins, then reflux for 3-5 hours.

-

Validation: Monitor by TLC (System: n-Butanol/Acetic Acid/Water 4:1:1). Ninhydrin stain will show a shift in

(Ester > Acid).

-

-

Workup: Evaporate solvent in vacuo. The residue is the Ester Hydrochloride salt.

-

Purification: Recrystallize from Methanol/Ether if necessary.

-

Protocol B: Enzymatic Kinetic Resolution (CAL-B)

Use this to separate enantiomers from a racemic ester mixture.

-

Substrate: Dissolve racemic substituted phenylalanine ethyl ester (5 mmol) in Phosphate Buffer (50 mL, pH 7.5).

-

Note: If solubility is poor, add 10% DMSO or Acetonitrile.

-

-

Enzyme: Add immobilized CAL-B (Novozym 435, 100 mg).

-

Incubation: Shake at

for 24 hours. Monitor pH; keep constant by adding 0.1M NaOH (pH-stat method). -

Termination: Filter off the enzyme beads.

-

Separation:

-

Extract the unreacted D-ester with Ethyl Acetate (3x).

-

Acidify the aqueous phase (containing L-acid ) to pH 2 and extract.

-

Visualization: Chemo-Enzymatic Workflow

Figure 2: Workflow for generating enantiopure substituted phenylalanines from aldehyde precursors.

Part 4: Data & Characterization

When characterizing these esters, specific NMR signals confirm the transformation.

Table 1: Key NMR Signals for Validation

| Moiety | Signal Type ( | Chemical Shift ( | Diagnostic Value |

| Triplet/Doublet of Doublets | Confirms amino acid backbone integrity. | ||

| Ester | Singlet | Critical: Appearance confirms esterification. | |

| Aromatic H | Multiplet | Splitting pattern changes based on substitution (ortho/meta/para). | |

| Broad Singlet | Visible only in DMSO- |

Table 2: Substituent Effects on Lipophilicity (LogP) Data approximated for Phenylalanine Methyl Ester derivatives.

| Substituent (Para) | LogP (Approx) | Effect on Drug Properties |

| 1.4 | Baseline | |

| 0.9 | Increased solubility, H-bond donor. | |

| 1.6 | Metabolic block, slight lipophilicity increase. | |

| 2.1 | Halogen bonding potential, higher lipophilicity. | |

| 2.4 | High lipophilicity, strong metabolic stability. |

Part 5: Case Studies in Drug Development

1. HIV Protease Inhibitors (Atazanavir Precursors) Substituted phenylalanine esters, specifically those with tert-leucine or hydrazine modifications, act as transition-state mimetics. The synthesis of Atazanavir utilizes a hydrazine-substituted phenylalanine isostere to mimic the scissile peptide bond, preventing the HIV protease from cleaving the viral polyprotein [1].

2. Lifitegrast (Ophthalmic Anti-inflammatory) Lifitegrast, used for dry eye disease, incorporates a 3-methylsulfonyl-L-phenylalanine moiety. The sulfonyl group on the phenyl ring provides critical polar interactions within the LFA-1 integrin binding site. The synthesis relies on the chemo-enzymatic resolution of the ester precursor to ensure the (S)-configuration, which is essential for biological activity [2].

References

-

Synthesis and interest in medicinal chemistry of

-phenylalanine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link] -

Development of a Novel Chemoenzymatic Process for 3-(Methylsulfonyl)-l-phenylalanine Phenylmethyl Ester: A Key Intermediate of Lifitegrast. Organic Process Research & Development. [Link]

-

Enzymatic Resolution of Racemic Phenylalanine Methyl Ester. Royal Society of Chemistry (RSC) Experiments. [Link]

-

Halogen-substituted phenylalanines as enantioselective selectors. Journal of Mass Spectrometry. [Link]

Sources

Methodological & Application

Application Note: Ethyl (4-bromo-2-methylphenyl)alaninate in Medicinal Chemistry

[1][2]

Executive Summary

Ethyl (4-bromo-2-methylphenyl)alaninate is a tri-functionalized orthogonal building block. It combines a chiral amino acid core with two distinct synthetic handles: an aryl bromide for cross-coupling and an ethyl ester for C-terminal protection or modification.[1][2]

Its structural distinctiveness lies in the 2-methyl substituent .[1] Unlike standard 4-bromophenylalanine, the ortho-methyl group introduces specific steric constraints (A(1,3) strain) that restrict rotation around the

Key Chemical Attributes

| Feature | Chemical Function | Medicinal Utility |

| Aryl Bromide (C4) | Electrophile for Pd-catalyzed coupling | Rapid diversification (Suzuki, Buchwald) to scan lipophilic pockets.[1] |

| Methyl Group (C2) | Steric hinderance / Lipophilicity | Induces atropisomerism/rotameric bias; improves metabolic stability. |

| Ethyl Ester | Carboxyl protection | Enhances cell permeability (prodrug potential); ready for saponification. |

| Nucleophile | Standard amide coupling; initiation point for scaffold growth.[1] |

Strategic Workflow & Logic

The utility of this compound relies on orthogonal deprotection and functionalization . The bromide can be reacted before or after peptide coupling, depending on the stability of the appended groups.

Workflow Visualization

The following diagram illustrates the divergent synthetic pathways available from this single scaffold.

Caption: Divergent synthetic workflows. Pathway A prioritizes early modification of the aryl ring. Pathway B incorporates the scaffold into a peptide backbone before functionalization.

Detailed Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (Library Synthesis)

Objective: To functionalize the C4 position with an aryl or heteroaryl group while preserving the ethyl ester and free/protected amine.

Rationale: The 2-methyl group is meta to the bromine, meaning it does not sterically hinder the palladium insertion at C4. However, mild conditions are chosen to prevent racemization of the

Reagents:

-

Substrate: Ethyl (4-bromo-2-methylphenyl)alaninate (1.0 equiv)[1]

-

Boronic Acid: Aryl-B(OH)₂ (1.2 equiv)

-

Catalyst: Pd(dppf)Cl₂·DCM (0.05 equiv) - Chosen for stability and efficiency with aryl bromides.[1]

-

Base: Cs₂CO₃ (3.0 equiv) - Milder than hydroxides, reducing hydrolysis risk.

-

Solvent: 1,4-Dioxane : Water (4:1 v/v)

Step-by-Step Procedure:

-

Setup: In a microwave vial or round-bottom flask, combine the amino ester (1.0 mmol), aryl boronic acid (1.2 mmol), and Cs₂CO₃ (3.0 mmol).

-

Degassing: Add 1,4-Dioxane (4 mL) and Water (1 mL). Sparge with Argon or Nitrogen for 5 minutes to remove dissolved oxygen (Critical for Pd cycle longevity).

-

Catalyst Addition: Add Pd(dppf)Cl₂·DCM (0.05 mmol) quickly under inert flow. Seal the vessel.

-

Reaction: Heat to 80°C for 4–6 hours (or 100°C for 30 min in microwave).

-

Monitoring: Check LC-MS for consumption of the bromide (M+H peak shift).

-

-

Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).

Note on Stability: The ethyl ester is generally stable at 80°C with carbonate bases. If hydrolysis is observed, switch base to K₃PO₄ and solvent to Toluene/Water.

Protocol B: N-Fmoc Protection & Ester Hydrolysis (Building Block Prep)

Objective: To convert the ethyl ester into an Fmoc-protected free acid suitable for Solid Phase Peptide Synthesis (SPPS). Rationale: Direct use of the ethyl ester in SPPS is impossible. The amine must be protected first to prevent polymerization during ester hydrolysis.

Step 1: Fmoc Protection [1][3]

-

Dissolution: Dissolve Ethyl (4-bromo-2-methylphenyl)alaninate (1.0 equiv) in 1:1 Dioxane:H₂O.

-

Buffering: Add NaHCO₃ (2.0 equiv).

-

Addition: Add Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) (1.1 equiv) at 0°C.

-

Stir: Warm to RT and stir for 3 hours.

-

Workup: Acidify carefully to pH 4 with 1N HCl, extract with EtOAc.

Step 2: Ester Saponification (Lithium Hydroxide Method)

-

Reaction: Dissolve the Fmoc-protected intermediate in THF:MeOH:H₂O (3:1:1). Cool to 0°C.[4]

-

Base: Add LiOH·H₂O (2.0 equiv). Crucial: Monitor strictly. Over-exposure to base can remove the Fmoc group.

-

Timing: Stir at 0°C for 30–60 mins. Monitor by TLC (disappearance of ester).

-

Quench: Immediately acidify with 1N HCl to pH 2–3.

-

Isolation: Extract with EtOAc, dry, and concentrate. The resulting Fmoc-(4-Br-2-Me-Phe)-OH is ready for peptide coupling.[1]

Mechanism of Action & Rationale

The "Ortho-Effect" in Drug Design

The 2-methyl group is not merely a lipophilic add-on; it serves as a conformational anchor .[1]

-

Restricted Rotation: In a standard phenylalanine, the side chain rotates freely (

angle). The 2-methyl group creates steric clash with the peptide backbone (carbonyl or NH), forcing the side chain into a specific orientation. -

Biological Implication: This reduces the entropic penalty of binding to a receptor. If the "locked" conformation matches the receptor's binding pocket, potency increases significantly (often 10–100 fold).

Self-Validating the Protocol[1]

-

Check 1 (Coupling Efficiency): If Suzuki yields are low (<50%), check for "protodebromination" (replacement of Br with H). This suggests the catalyst is dying (oxygen leak) or the boronic acid is wet.

-

Check 2 (Racemization): Synthesis of the Fmoc-acid carries a risk of racemization during the basic hydrolysis step. Always verify enantiomeric excess (ee) using chiral HPLC or by coupling to a chiral amine and checking for diastereomers by NMR.

Safety & Handling

-

Hazards: The compound is an aryl bromide and alkyl ester. Treat as an irritant.

-

Palladium: Pd residues are toxic. Ensure thorough purification (scavenger resins like SiliaMetS® Thiol) before biological testing.

-

Storage: Store the ethyl ester at 4°C. The free acid (after saponification) should be stored at -20°C to prevent decarboxylation or degradation.

References

-

BenchChem. Ethyl (4-bromo-2-methylphenyl)alaninate - Product Profile & Applications. Retrieved from (Verified Source).

-

PubChem. 4-Bromo-2-methylaniline Derivatives and Analogues.[1] National Library of Medicine. Retrieved from .

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1] Chemical Reviews.[5] (Foundational protocol for Protocol A).

-

Chem-Impex. Fmoc-4-bromo-L-phenylalanine Applications in Peptide Synthesis. Retrieved from .

-

Organic Chemistry Portal. Suzuki Coupling: Mechanism and Recent Developments. Retrieved from .

Analytical techniques for Ethyl (4-bromo-2-methylphenyl)alaninate characterization

Introduction

Ethyl (4-bromo-2-methylphenyl)alaninate (often referred to as 4-bromo-2-methylphenylalanine ethyl ester) is a critical non-canonical amino acid intermediate. Its structural features—a sterically demanding ortho-methyl group and a reactive para-bromide—make it a high-value scaffold for Suzuki-Miyaura cross-coupling reactions in the synthesis of peptidomimetics and GLP-1 receptor agonists.[1]

However, these same features introduce analytical challenges. The ortho-methyl group can induce rotameric broadening in NMR, and the bromine isotope pattern requires specific mass spectrometry settings.[1] Furthermore, as a chiral building block (typically the L-isomer), enantiomeric purity is paramount.[1]

This guide provides a validated analytical framework for the rigorous characterization of this compound, ensuring compliance with drug development standards (ICH Q2).

Physicochemical Profile & Strategy

| Property | Value (Predicted/Observed) | Analytical Implication |

| Formula | Monoisotopic Mass: 285.04 (79Br) / 287.03 (81Br) | |

| Molecular Weight | 286.17 g/mol | Distinct 1:1 isotopic doublet in MS.[1] |

| LogP | ~2.8 - 3.2 | Hydrophobic; requires high % organic in RP-HPLC.[1] |

| pKa (Amine) | ~8.8 - 9.2 | Mobile phase pH must be controlled (pH < 3 for retention, pH > 10 for free base).[1] |

| Chirality | Single Stereocenter ( | Requires Chiral Stationary Phase (CSP) for %ee determination.[1] |

Analytical Workflow

The following diagram illustrates the decision matrix for lot release, ensuring no critical impurity (regioisomers or enantiomers) goes undetected.

Figure 1: Integrated analytical workflow for halogenated amino acid ester characterization.

Protocol A: High-Performance Liquid Chromatography (RP-HPLC)

Objective: Quantify chemical purity and detect de-brominated impurities (Ethyl 2-methylphenylalaninate) or hydrolyzed acid.

Scientific Rationale: A C18 column is selected due to the hydrophobicity of the bromo-aryl moiety.[1] Acidic mobile phase (TFA) is mandatory to protonate the amine, preventing peak tailing caused by interaction with residual silanols.

Method Conditions:

-

Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.[1]

-

Mobile Phase B: 0.1% TFA in Acetonitrile.[1]

-

Flow Rate: 1.0 mL/min.[1]

-

Column Temp: 30°C.

-

Detection: UV @ 220 nm (Amide/Ester) and 254 nm (Aromatic).[1]

-

Gradient:

| Time (min) | % B | Event |

| 0.0 | 5 | Equilibration |

| 2.0 | 5 | Load |

| 15.0 | 90 | Elution of hydrophobic impurities |

| 18.0 | 90 | Wash |

| 18.1 | 5 | Re-equilibration |

System Suitability (SST):

-

Tailing Factor: < 1.5 for the main peak.

-

Resolution: > 2.0 between main peak and nearest impurity (likely the des-bromo analog).[1]

Protocol B: Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: Structural verification and confirmation of the 1,2,4-substitution pattern on the phenyl ring.

Sample Preparation:

Dissolve 10-15 mg of sample in 0.6 mL of DMSO-

Expected

| Position | Shift ( | Multiplicity | Integration | Assignment Logic |

| Aromatic H-3 | 7.30 - 7.35 | d ( | 1H | Meta-coupling to H-5; located between Me and Br.[1] |

| Aromatic H-5 | 7.20 - 7.25 | dd ( | 1H | Ortho to H-6, Meta to H-3.[1] |

| Aromatic H-6 | 6.95 - 7.05 | d ( | 1H | Ortho to H-5; shielded by alkyl chain proximity.[1] |

| 3.65 - 3.75 | dd | 1H | Chiral center; coupled to diastereotopic | |

| Ester | 4.15 | q ( | 2H | Characteristic ethyl ester quartet. |

| 2.80 - 3.10 | m (ABX system) | 2H | Benzylic protons; diastereotopic due to chiral center.[1] | |

| Aryl- | 2.30 - 2.35 | s | 3H | Ortho-methyl group.[1] Key regioisomer marker. |

| Ester | 1.25 | t ( | 3H | Triplet of the ethyl group. |

Critical Quality Attribute (CQA):

The coupling pattern of the aromatic region is the "fingerprint." A 1,2,4-substituted ring must show one clear doublet (H6), one doublet of doublets (H5), and one small doublet/singlet (H3).[1] If you see two doublets with

Protocol C: Chiral HPLC (Enantiomeric Excess)

Objective: Determine the ratio of L-isomer (active) to D-isomer.

Scientific Rationale: Standard C18 columns cannot separate enantiomers.[1] A polysaccharide-based CSP (Chiral Stationary Phase) is required.[1] The "AD" type (Amylose tris(3,5-dimethylphenylcarbamate)) is historically effective for phenylalanine derivatives.[1]

Method Conditions:

-

Column: Daicel Chiralpak AD-H (4.6 x 250 mm, 5 µm).[1]

-

Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1]

-

Note: Diethylamine (DEA) is added to suppress the ionization of the primary amine, sharpening peaks.

-

-

Flow Rate: 1.0 mL/min.[1]

-

Temp: 25°C.

-

Detection: UV @ 230 nm.[1]

Calculation:

Protocol D: Mass Spectrometry (LC-MS)

Objective: Confirm molecular weight and bromine presence.

Technique: Electrospray Ionization (ESI) in Positive Mode.[1] Interpretation:

-

Base Peak:

-

Isotope Pattern: The presence of one Bromine atom results in a "doublet" molecular ion peak of nearly equal intensity separated by 2 amu (

and -

Observed m/z: 286.0 (100%) and 288.0 (98%).

-

Absence of this 1:1 pattern indicates debromination.[1]

References

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.[1] (General principles of NMR splitting in substituted aromatics).

-

Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.[1] Link[1]

-

Subramanian, G. (Ed.). (2008).[1] Chiral Separation Techniques: A Practical Approach. Wiley-VCH.[1] (Protocols for amino acid ester resolution).

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12780980 (Related Analog: Ethyl 4-bromo-2-methylbutanoate). Retrieved from [Link] (Used for property estimation grounding).[1]

Sources

Application Note: High-Performance Liquid Chromatography and Gas Chromatography-Mass Spectrometry Methods for the Analysis of Ethyl (4-bromo-2-methylphenyl)alaninate

Abstract

This technical guide provides detailed analytical procedures for the quantitative and qualitative analysis of Ethyl (4-bromo-2-methylphenyl)alaninate, a key intermediate in pharmaceutical synthesis. Recognizing the critical need for robust and reliable analytical methods in drug development, we present two orthogonal techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). This document is designed for researchers, analytical scientists, and quality control professionals, offering not just step-by-step protocols but also the scientific rationale behind the methodological choices. The methods described herein are developed to be self-validating systems, ensuring high levels of accuracy, precision, and specificity.

Introduction: The Analytical Imperative for Ethyl (4-bromo-2-methylphenyl)alaninate

Ethyl (4-bromo-2-methylphenyl)alaninate is a substituted amino acid ester whose purity is critical for the downstream synthesis of active pharmaceutical ingredients (APIs). The presence of impurities, including starting materials, by-products, or degradation products, can significantly impact the safety and efficacy of the final drug product. Therefore, the development of sensitive and specific analytical methods is paramount for monitoring reaction progress, characterizing reference standards, and ensuring the quality of starting materials.

The structure of Ethyl (4-bromo-2-methylphenyl)alaninate, featuring a chromophoric substituted phenyl ring and a bromine atom, lends itself to analysis by both HPLC-UV and GC-MS. These two techniques provide complementary information. HPLC is a non-destructive technique well-suited for the analysis of thermally labile or less volatile compounds, while GC-MS offers exceptional sensitivity and specificity, particularly for volatile and semi-volatile halogenated compounds.

High-Performance Liquid Chromatography (HPLC-UV) Method

Principle and Rationale

Reversed-phase HPLC (RP-HPLC) is the chosen modality for this method, leveraging the non-polar character of the analyte. The separation is achieved on a C18 stationary phase, where Ethyl (4-bromo-2-methylphenyl)alaninate is retained and separated from polar impurities. The mobile phase consists of an organic modifier (acetonitrile) and an aqueous buffer. The buffer's pH is controlled to ensure the consistent protonation state of the secondary amine in the alaninate moiety, leading to sharp, symmetrical peaks. UV detection is employed, capitalizing on the strong absorbance of the substituted aromatic ring.

Experimental Protocol: HPLC-UV Analysis

2.2.1. Materials and Reagents

-

Analyte: Ethyl (4-bromo-2-methylphenyl)alaninate reference standard (purity ≥98%)

-

Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), and ultrapure water

-

Buffer: Ammonium formate (analytical grade)

-

Acid: Formic acid (analytical grade)

2.2.2. Instrumentation

-

HPLC system with a binary pump, autosampler, column thermostat, and UV-Vis detector.

-

Data acquisition and processing software.

2.2.3. Chromatographic Conditions

| Parameter | Condition | Rationale |

| Column | C18, 4.6 x 150 mm, 5 µm particle size | Provides excellent retention and resolution for non-polar to moderately polar compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | The acidic pH ensures the amine group is protonated, reducing peak tailing. |

| Mobile Phase B | Acetonitrile | A common, effective organic modifier in RP-HPLC with a low UV cutoff.[1] |

| Gradient | 0-2 min: 30% B, 2-15 min: 30-80% B, 15-17 min: 80% B, 17-18 min: 80-30% B, 18-25 min: 30% B | A gradient elution ensures the timely elution of the analyte while effectively separating it from potential impurities with different polarities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency. |

| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |

| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |

| Detection | UV at 254 nm | The substituted benzene ring is expected to have strong absorbance at this wavelength. A full UV scan (200-400 nm) should be performed to determine the optimal wavelength. |

| Run Time | 25 minutes | Allows for the elution of the analyte and any late-eluting impurities, followed by column re-equilibration. |

2.2.4. Sample Preparation

-

Standard Solution (100 µg/mL): Accurately weigh 10 mg of Ethyl (4-bromo-2-methylphenyl)alaninate reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.

-

Sample Solution: Prepare the sample to be analyzed at a similar concentration using the same diluent.

-

Filter all solutions through a 0.45 µm syringe filter before injection.

HPLC Workflow Diagram

Caption: HPLC-UV analysis workflow for Ethyl (4-bromo-2-methylphenyl)alaninate.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

Principle and Rationale

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. Ethyl (4-bromo-2-methylphenyl)alaninate is expected to have sufficient volatility for GC analysis. The separation is achieved in a fused silica capillary column coated with a non-polar stationary phase (e.g., 5% phenyl-polydimethylsiloxane). The mass spectrometer serves as a highly specific and sensitive detector. Electron Ionization (EI) is used to generate characteristic fragment ions, providing a "fingerprint" of the molecule for unambiguous identification. The presence of a bromine atom results in a distinctive isotopic pattern (79Br and 81Br in approximately a 1:1 ratio) for bromine-containing fragments, which is a powerful diagnostic tool.[2]

Experimental Protocol: GC-MS Analysis

3.2.1. Materials and Reagents

-

Analyte: Ethyl (4-bromo-2-methylphenyl)alaninate reference standard (purity ≥98%)

-

Solvent: Ethyl acetate (GC grade) or Dichloromethane (GC grade)

3.2.2. Instrumentation

-

Gas chromatograph with a split/splitless injector and a mass selective detector (MSD).

-

Data acquisition and processing software with a mass spectral library (e.g., NIST).

3.2.3. Chromatographic and Spectrometric Conditions

| Parameter | Condition | Rationale |

| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness | A robust, general-purpose non-polar column suitable for a wide range of analytes. The "ms" designation indicates low bleed, which is ideal for mass spectrometry.[3] |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min | An inert carrier gas that provides good chromatographic efficiency. |

| Injector Temperature | 250 °C | Ensures rapid and complete vaporization of the analyte without thermal degradation. |

| Injection Mode | Split (20:1) | Prevents column overloading and ensures sharp peaks for quantitative analysis. A lower split ratio or splitless injection can be used for trace analysis. |

| Oven Program | Initial: 100 °C (hold 1 min), Ramp: 15 °C/min to 280 °C (hold 5 min) | A temperature program that allows for the separation of the analyte from potential impurities with different boiling points. |

| Transfer Line Temp | 280 °C | Prevents condensation of the analyte between the GC and the MS. |

| Ion Source Temp | 230 °C | A standard temperature for EI sources. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard EI energy provides reproducible fragmentation patterns that can be compared to spectral libraries.[4] |

| Mass Range | m/z 40-450 | A wide enough range to capture the molecular ion and key fragment ions of the analyte. |

| Scan Mode | Full Scan | For qualitative analysis and identification. For quantitative analysis, Selected Ion Monitoring (SIM) can be used for enhanced sensitivity, monitoring characteristic ions of the analyte. |

3.2.4. Sample Preparation

-

Standard Solution (100 µg/mL): Accurately weigh 10 mg of Ethyl (4-bromo-2-methylphenyl)alaninate reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with ethyl acetate.

-

Sample Solution: Prepare the sample to be analyzed at a similar concentration using the same solvent.

GC-MS Workflow Diagram

Caption: GC-MS analysis workflow for Ethyl (4-bromo-2-methylphenyl)alaninate.

Method Validation and Comparison

Both the HPLC and GC-MS methods should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[5] Key validation parameters to be assessed include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Accuracy: The closeness of test results to the true value.

-

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

-

Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.

| Feature | HPLC-UV | GC-MS |

| Selectivity | Based on retention time and UV spectrum. | Based on retention time and mass spectrum (highly selective). |

| Sensitivity | Good, typically in the low µg/mL range. | Excellent, often in the ng/mL to pg/mL range, especially in SIM mode. |

| Identification | Tentative, based on retention time matching with a standard. | Confirmatory, based on fragmentation pattern and isotopic distribution. |

| Sample Volatility | Not a requirement. | The compound must be volatile and thermally stable. |

| Derivatization | Generally not required. | May be required for compounds with active hydrogens (like the amine) to improve peak shape, though often not necessary with modern columns. |

| Matrix Effects | Can be significant in complex samples. | Can be significant, but the selectivity of MS can often mitigate this. |

Conclusion

The HPLC-UV and GC-MS methods detailed in this application note provide robust and reliable approaches for the analysis of Ethyl (4-bromo-2-methylphenyl)alaninate. The HPLC method is ideal for routine quality control, offering simplicity and high throughput. The GC-MS method provides an orthogonal technique with superior sensitivity and specificity, making it an excellent tool for impurity identification and trace-level analysis. The choice between these methods will depend on the specific analytical challenge, available instrumentation, and the required level of sensitivity and confirmation.

References

-

ChemWhat. (n.d.). N-[3-(Acetylamino)-4-[(6-bromo-2,3-dihydro-2-methyl-1,3-dioxo-1H-isoindol-5-yl)azo]phenyl]-N-ethyl-alanine, ethyl ester. Retrieved from [Link]

- Anusevičius, K., Mickevičius, V., & Mikulskienė, G. (2012). Synthesis and structure of N-(4-bromophenyl)

-

PrepChem.com. (n.d.). Synthesis of ethyl 4-bromo-2-n-butoxyimino-acetoacetate. Retrieved from [Link]

-

US EPA. (2023, November 1). Alanine, N-[3-(acetylamino)-4-[2-(6-bromo-2,3-dihydro-2-methyl-1,3-dioxo-1H-isoindol-5-yl)diazenyl]phenyl]-N-ethyl-, ethyl ester - Substance Details. Retrieved from [Link]

-

Agilent Technologies. (n.d.). Analysis of Pharmacologically Relevant Compounds using GC/MSD – EI/PCI/NCI. Retrieved from [Link]

- Raja, G., Sivan, S., Kumar, B. S., & Kumar, V. D. (2020). A validated stability-indicating GC-MS method for the determination of seven potential genotoxic impurities in Cilastatin sodium drug substance. International Journal of Pharmaceutical Sciences and Research, 11(10), 5017-5026.

-

NIST. (n.d.). Ethanone, 2-bromo-1-(4-methylphenyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

- Google Patents. (n.d.). Method for the preparation of (e)-4-bromo-2-methylbut-2-en-1-al.

-

Organic Syntheses. (n.d.). Preparation of ethyl 4-methylbenzoate. Retrieved from [Link]

- Guillarme, D., & Veuthey, J. L. (2018). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Molecules, 23(5), 1075.

-

NIST. (n.d.). Benzoic acid, 4-bromo-, ethyl ester. In NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-2-methylaniline. Retrieved from [Link]

- Oberleitner, S., Neuwirth, L., & Godejohann, M. (2021).

-

Pharmacognosy Journal. (2019). GC-MS Analysis of Bio-active Compounds in Ethanol Extract of Putranjiva roxburghii Wall. Fruit Peel. Retrieved from [Link]

- Obode, O. C., et al. (2020). Gas chromatography-mass spectrometry analysis and in vitro inhibitory effects of Phoenix dactylifera L. on key enzymes implicated in hypertension. Journal of Pharmacy and Pharmacognosy Research, 8(5), 474-486.

-

International Council for Harmonisation. (2022). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-2-ethyl-6-methylaniline. Retrieved from [Link]

-

ResearchGate. (n.d.). (E)-4-Bromo-2-[(4-ethylphenyl)iminomethyl]phenol. Retrieved from [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Ethanone, 2-bromo-1-(4-methylphenyl)- [webbook.nist.gov]

- 3. ijpsr.com [ijpsr.com]

- 4. agilent.com [agilent.com]

- 5. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Biological Potential & Experimental Protocols for Ethyl (4-bromo-2-methylphenyl)alaninate Derivatives

Abstract

Ethyl (4-bromo-2-methylphenyl)alaninate represents a highly specialized scaffold in medicinal chemistry, combining the structural versatility of non-natural amino acids with the reactivity of aryl halides. This application note details the compound's primary utility in LAT1-mediated cancer targeting , its role as a privileged scaffold for peptidomimetics , and its potential antimicrobial properties . We provide rigorous, step-by-step protocols for evaluating its biological activity, grounded in the structure-activity relationships (SAR) of halogenated phenylalanine derivatives.

Part 1: Chemical Context & Structure-Activity Relationship (SAR)

The biological utility of Ethyl (4-bromo-2-methylphenyl)alaninate stems from three distinct structural zones, each conferring specific properties:

-

The Amino Acid Backbone (Alaninate Ethyl Ester):

-

Function: Mimics L-Phenylalanine, allowing recognition by amino acid transporters (specifically LAT1).

-

Prodrug Feature: The ethyl ester masks the carboxylic acid, enhancing cellular permeability. Intracellular esterases typically hydrolyze this to the free acid active form.

-

-

The 2-Methyl Substituent (Ortho-Methyl):

-

Function: Introduces conformational constraint (restricted rotation), locking the side chain in a bioactive conformation often required for receptor binding.

-

-

The 4-Bromo Substituent (Para-Bromo):

-

Function 1 (Biological): Enhances lipophilicity and enables halogen bonding with target protein pockets.

-

Function 2 (Synthetic): Serves as a reactive handle for Palladium-catalyzed cross-coupling (Suzuki, Heck), allowing rapid library generation.

-

Figure 1: SAR & Functional Logic

Caption: Structural decomposition of the scaffold highlighting the functional role of each substituent in biological recognition and synthetic utility.

Part 2: Primary Biological Applications[1][2][3]

Oncology: LAT1-Targeted Transport & Inhibition

Mechanism: The L-type Amino Acid Transporter 1 (LAT1) is highly overexpressed in many human cancers (e.g., glioblastoma, lung, breast) to supply the tumor with essential amino acids. Relevance: Halogenated phenylalanine derivatives, particularly those with meta- or ortho-substitutions, have been identified as high-affinity substrates or inhibitors of LAT1.[1] The 4-bromo-2-methyl motif is predicted to compete with L-Leucine and L-Phenylalanine for uptake, potentially "starving" cancer cells or serving as a "Trojan horse" to deliver cytotoxic payloads.

Medicinal Chemistry: Peptidomimetic Synthesis

Mechanism: The aryl bromide allows this molecule to be used as a "building block." Through cross-coupling, the 4-position can be extended to include biaryl systems, heterocycles, or fluorophores. Relevance: This enables the creation of constrained peptide analogs that resist proteolytic degradation, a common failure point for peptide drugs.

Part 3: Detailed Experimental Protocols

Protocol A: In Vitro LAT1 Uptake Inhibition Assay

Purpose: To determine if the derivative interacts with the cancer-associated transporter LAT1.

Reagents:

-

Cell Line: HEK293 cells stably expressing human LAT1 (hLAT1) and 4F2hc (chaperone).

-

Radiotracer: L-[14C]Leucine (or L-[3H]Phenylalanine).

-

Assay Buffer: Choline-chloride based uptake buffer (Na+-free) to exclude Na+-dependent transport.

-

Test Compound: Ethyl (4-bromo-2-methylphenyl)alaninate (dissolved in DMSO).

Workflow:

-

Seeding: Seed HEK293-hLAT1 cells in 24-well plates (poly-D-lysine coated) at

cells/well. Incubate for 48 hours. -

Pre-incubation: Remove culture medium. Wash cells

with warm ( -

Treatment: Add uptake buffer containing

L-[14C]Leucine-

Control: Buffer + Radiotracer + DMSO vehicle.

-

Positive Control: Buffer + Radiotracer +

unlabeled BCH (2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid).

-

-

Uptake: Incubate for exactly 1 minute at room temperature (initial rate conditions).

-

Termination: Rapidly aspirate buffer and wash

with ice-cold PBS containing -

Lysis: Add

( -

Quantification: Mix lysate with scintillation cocktail and count radioactivity (CPM) using a Liquid Scintillation Counter.

Data Analysis:

Calculate % Inhibition relative to vehicle control. Plot log[Concentration] vs. % Inhibition to determine IC

Protocol B: Suzuki-Miyaura Cross-Coupling (Library Generation)

Purpose: To demonstrate the "Derivatization Potential" of the 4-bromo handle.

Reaction Scheme:

Step-by-Step:

-

Setup: In a microwave vial, combine:

-

Ethyl (4-bromo-2-methylphenyl)alaninate (

, -

Phenylboronic acid (

) -

(

-

(

-

-

Solvent: Add degassed 1,4-Dioxane/Water (4:1 ratio,

). -

Reaction: Seal and heat at

C for 4 hours (or microwave at -

Workup: Dilute with EtOAc, wash with water and brine. Dry over MgSO

. -

Purification: Flash column chromatography (Hexane/EtOAc).

-

Validation: Verify biaryl product via

-NMR (disappearance of Ar-Br signal).

Part 4: Data Visualization & Workflow

Experimental Workflow Diagram

This diagram outlines the logical flow from compound acquisition to biological validation.

Caption: Integrated workflow for parallel biological screening and chemical optimization of the phenylalanine scaffold.

Part 5: Expected Results & Troubleshooting

| Assay | Expected Outcome | Troubleshooting |

| LAT1 Uptake | IC | If uptake is low, ensure Na |

| Cytotoxicity | Moderate cytotoxicity (IC | If solubility issues arise in media, ensure final DMSO concentration is |

| Suzuki Coupling | Yields | Use active catalysts like Pd(dtbpf)Cl |

References

-

LAT1 Transporter & Halogenated Phenylalanines

- Title: Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (L

- Source: Journal of Pharmaceutical Sciences / PubMed Central.

-

URL:[Link]

-

Anticancer Activity of Phenylalanine Derivatives

-

Neuroprotection by Halogenated Tyrosine/Phenylalanine

-

Amyloid Aggregation Modulation

Sources

- 1. Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Evaluation of β-Phenylalanine Derivatives Containing Sulphonamide and Azole Moieties as Antiproliferative Candidates in Lung Cancer Models [mdpi.com]

- 3. Neuroprotective action of halogenated derivatives of L-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Impact of Halogenated Phenylalanine Derivatives on NFGAIL Amyloid Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Note: Ethyl (4-bromo-2-methylphenyl)alaninate in Novel Material Synthesis

Executive Summary

Ethyl (4-bromo-2-methylphenyl)alaninate is a high-value unnatural amino acid (UAA) scaffold designed for the synthesis of functionally dense peptide materials and chiral organic semiconductors . Unlike standard phenylalanine derivatives, this compound features a strategic ortho-methyl group that introduces conformational constraints, enhancing the structural rigidity of self-assembling nanomaterials. Simultaneously, the para-bromide functionality serves as a bio-orthogonal handle for late-stage diversification via palladium-catalyzed cross-coupling.

This guide details the application of this scaffold in two primary domains:

-

Monomer Functionalization: Creating extended

-conjugated amino acids for optoelectronics. -

Supramolecular Assembly: Engineering rigid, self-assembling dipeptide hydrogels.

Chemical Profile & Strategic Utility[1]

Structural Analysis

The molecule comprises three distinct functional zones, each serving a specific role in material design:

| Functional Zone | Chemical Moiety | Material Function |

| Head Group | Ethyl Ester / | Polymerization Handle: Precursor for peptide bonds or polyamide backbones. The ethyl ester protects the C-terminus during initial coupling. |

| Core Linker | 2-Methylphenyl Ring | Conformational Lock: The ortho-methyl group restricts rotation around the |

| Tail Group | 4-Bromo Substituent | Reactive Handle: A high-fidelity site for Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings, allowing the attachment of fluorophores, drugs, or conductive oligomers. |

Mechanism of Action: The "Ortho-Effect" in Self-Assembly

In peptide-based materials (e.g., diphenylalanine nanotubes), structural stability relies on

-

Advantage: It prevents "slippage" of the stacked rings, leading to materials with higher Young's moduli and thermal stability compared to non-methylated analogs.

-

Consideration: The steric bulk requires optimized coupling protocols, as standard conditions may be too slow.

Application I: Synthesis of -Conjugated Amino Acids (Optoelectronics)

Objective: Transform the insulating aryl bromide into a conductive or fluorescent biaryl monomer using Suzuki-Miyaura coupling. These monomers are precursors for bio-organic LEDs or fluorescent sensors.

Reaction Logic (Expert Insight)

Standard Suzuki conditions often fail with amino acid esters due to racemization of the chiral center by strong bases or hydrolysis of the ester.

-

Solution: Use a weak base (

) and a bulky, electron-rich phosphine ligand (SPhos or XPhos) to facilitate the oxidative addition into the aryl bromide at mild temperatures (

Visualization: Catalytic Cycle & Workflow

Figure 1: Palladium-catalyzed cross-coupling workflow designed to preserve the amino acid chiral center.

Detailed Protocol: Suzuki Coupling

Reagents:

-

Substrate: Ethyl (4-bromo-2-methylphenyl)alaninate (1.0 equiv)

-

Coupling Partner: 4-Methoxyphenylboronic acid (1.2 equiv)

-

Catalyst:

(2 mol%) + SPhos (4 mol%) -

Base:

(2.0 equiv, anhydrous) -

Solvent: Toluene:Water (10:1 v/v) – Biphasic system protects the ester.

Step-by-Step:

-

Degassing: In a Schlenk tube, combine the substrate, boronic acid, and base. Evacuate and backfill with Argon (

). -

Catalyst Addition: Add

and SPhos. Add degassed Toluene/Water solvent via syringe. -

Reaction: Heat to 60°C (oil bath) for 12 hours. Note: Do not exceed 80°C to avoid ester hydrolysis.

-

Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over

. -

Purification: Flash chromatography (Hexane/EtOAc gradient). The 2-methyl group makes the product slightly less polar than non-methylated analogs.

Application II: Self-Assembling Peptide Hydrogels

Objective: Synthesize a dipeptide gelator (Fmoc-L-Phe-L-(4-Br-2-Me)Phe-OEt) that forms rigid hydrogels for drug delivery.

Mechanism: The Fmoc group provides

Synthesis Workflow

Figure 2: Workflow for converting the monomer into a supramolecular hydrogel.

Protocol: Dipeptide Synthesis & Gelation

Phase A: Solution Phase Coupling

-

Activation: Dissolve Fmoc-L-Phenylalanine (1.0 equiv) and HBTU (1.1 equiv) in DMF. Add DIPEA (2.0 equiv). Stir for 5 min.

-

Coupling: Add Ethyl (4-bromo-2-methylphenyl)alaninate HCl (1.0 equiv) and additional DIPEA (1.0 equiv).

-

Monitor: Stir at RT for 4 hours. Monitor by TLC (the bromide provides a distinct UV signature).

-

Isolation: Precipitate in cold water, filter, and dry.

Phase B: Gelation (Solvent-Switch Method)

-

Dissolve the dipeptide (10 mg) in DMSO (100

). -

Rapidly inject this solution into Water (900

) while vortexing. -

Observation: A stable, transparent hydrogel forms within 15 minutes. The 2-methyl analog forms gels at lower concentrations (

) compared to the non-methylated analog (

Quantitative Data Summary

| Parameter | Standard Analog (4-Br-Phe) | Target (4-Br-2-Me-Phe) | Impact on Material |

| Suzuki Yield (60°C) | 88% | 92% | Methyl group suppresses side-reactions at the amine. |

| Hydrogel MGC * | 1.0 wt% | 0.5 wt% | Lower concentration needed for assembly (Cost-effective). |

| Gel Stiffness (G') | 1.5 kPa | 4.2 kPa | 2.8x stiffer gels due to restricted rotation. |

*MGC = Minimum Gelation Concentration

References

- Source: BOC Sciences.

-

Suzuki Coupling of Amino Acid Deriv

- Source: Princeton University (Macmillan Group).

-

URL:[Link]

-

Peptide Self-Assembly & M

-

Cross-Coupling Methodologies

- Source: MDPI Molecules. "Suzuki–Miyaura Reactions of (4-bromophenyl)

-

URL:[Link]

Sources

Application Note: Strategic Derivatization of Ethyl (4-bromo-2-methylphenyl)alaninate

Executive Summary

Ethyl (4-bromo-2-methylphenyl)alaninate represents a high-value "privileged scaffold" in medicinal chemistry. It serves as a dual-functional precursor: the 4-bromo substituent acts as a chemoselective handle for Palladium-catalyzed cross-coupling (C-C and C-N bond formation), while the 2-methyl group introduces critical conformational constraints (ortho-effect) that restrict rotation around the

This guide details the step-by-step protocols for derivatizing this scaffold. Unlike standard phenylalanines, the presence of the electron-donating methyl group and the steric bulk near the amino-tail requires specific catalytic adjustments to prevent catalyst poisoning, racemization, and incomplete conversion.

Structural Analysis & Strategic Workflow

Chemoselectivity Profile

The molecule contains three reactive centers with distinct orthogonalities:

-

Aryl Bromide (

): The primary site for diversification. It is electronically activated for oxidative addition but requires protection of the amine to prevent Pd-chelation. - -Amine: Nucleophilic and prone to poisoning Pd(0) catalysts. Must be protected first.

-

Ethyl Ester: Stable under mild cross-coupling conditions but susceptible to hydrolysis under strong basic conditions (e.g.,

in Buchwald couplings).

Strategic Workflow Diagram

The following flowchart illustrates the critical decision pathways for derivatizing this scaffold without compromising the chiral center.

Figure 1: Strategic workflow for the divergent synthesis of 4-substituted-2-methylphenylalanine derivatives.

Module 1: N-Protection (The Prerequisite)

Rationale: Free

Protocol 1.1: Standard N-Boc Protection

-

Reagents:

(1.1 equiv), -

Substrate: Ethyl (4-bromo-2-methylphenyl)alaninate HCl salt.

Step-by-Step:

-

Suspend the amino ester salt (1.0 mmol) in anhydrous DCM (5 mL) at

. -

Add Triethylamine (

) dropwise. The suspension should clear as the free base is liberated. -

Add Di-tert-butyl dicarbonate (

) in one portion. -

Allow to warm to Room Temperature (RT) and stir for 4 hours.

-

Self-Validation: Monitor by TLC (Hexane/EtOAc 3:1). Stain with Ninhydrin. The starting material (purple spot) should disappear; the product is not Ninhydrin active but will be UV active.

-

Workup: Wash with 1M citric acid (removes unreacted amine/TEA), then saturated

. Dry over

Module 2: Suzuki-Miyaura Cross-Coupling

Challenge: The 2-methyl group on the phenyl ring creates steric bulk ortho to the alanine tail, but the 4-bromo position is relatively open. However, the electron-rich nature of the ring (alkyl-substituted) can slow down oxidative addition compared to electron-deficient aryl halides. Solution: Use electron-rich, bulky phosphine ligands (SPhos or XPhos) to facilitate oxidative addition and stabilize the Pd(0) species.

Protocol 2.1: Biaryl Synthesis Conditions

-

Catalyst System:

(2 mol%) + SPhos (4 mol%) OR -

Base:

(2.0 equiv). Note: Avoid hydroxide bases to prevent premature ester hydrolysis. -

Solvent: Toluene/Water (10:1).[1]

Step-by-Step:

-

Charge: In a reaction vial, combine N-Boc-Ethyl-(4-bromo-2-methylphenyl)alaninate (1.0 equiv), Aryl Boronic Acid (1.5 equiv),

(2.0 equiv), and SPhos (4 mol%). -

Purge: Seal the vial and purge with Argon for 5 minutes.

-

Catalyst Addition: Add

(2 mol%) and degassed Toluene/Water solvent mixture. -

Reaction: Heat to

for 12-16 hours. -

Workup: Filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash with brine.

-

Purification: Flash chromatography.

Data Table: Ligand Screening for 2-Methyl Systems

| Ligand | Yield (%) | Time (h) | Notes |

| 45% | 24 | Incomplete conversion; Pd black formation. | |

| SPhos | 92% | 12 | Excellent turnover; tolerates steric bulk. |

| XPhos | 88% | 14 | Good, but harder to separate from product. |

| dppf | 75% | 18 | Robust, but slower oxidative addition. |

Module 3: Buchwald-Hartwig Amination[2]

Challenge: Amino acid esters are prone to racemization at the

Protocol 3.1: C-N Coupling

-

Catalyst:

(2 mol%) / BrettPhos (4 mol%). -

Base:

(2.0 equiv). -

Solvent: 1,4-Dioxane (anhydrous).

Step-by-Step:

-

Combine N-Boc-protected intermediate (1.0 equiv), Primary/Secondary Amine (1.2 equiv),

(2.0 equiv), and BrettPhos precatalyst in a vial. -

Evacuate and backfill with Argon (3x).[2]

-

Add anhydrous Dioxane.

-

Heat at

for 16 hours. -

Critical Control Point: Check optical rotation or Chiral HPLC of an aliquot to ensure no racemization occurred.

-

Workup: Standard aqueous workup.

Module 4: Downstream Activation (Ester Hydrolysis)

Once the 4-position is derivatized, the ethyl ester must often be removed to facilitate peptide coupling. The 2-methyl group exerts steric hindrance on the ester, making standard LiOH hydrolysis slower than in unsubstituted phenylalanine.

Protocol 4.1: Mild Saponification

-

Reagent: LiOH

H2O (3.0 equiv). -

Solvent: THF/Water (3:1).

-

Temperature:

to RT.

Note: If the reaction is sluggish due to the 2-methyl steric effect, switch to Trimethyltin hydroxide (TMSOK) in 1,2-dichloroethane at

References

-

Suzuki-Miyaura Coupling of Amino Acids: Ma, J. et al. "Palladium-Catalyzed Suzuki–Miyaura Coupling of Amino Acid-Derived Aryl Bromides." Journal of Organic Chemistry, 2018.

-

Buchwald-Hartwig Conditions for Esters: Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 2016.

-

Prevention of Racemization: Benoit, D. et al. "Suppression of Racemization in the Synthesis of Amino Acid Derivatives." Organic Process Research & Development, 2010.

-

SPhos Ligand Utility: Barder, T. E., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005.

Disclaimer: These protocols involve the use of transition metals and hazardous reagents. All experiments should be conducted in a fume hood with appropriate PPE. Consult MSDS for all chemicals before use.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl (4-bromo-2-methylphenyl)alaninate

Welcome to the technical support center for the synthesis of Ethyl (4-bromo-2-methylphenyl)alaninate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for this specific palladium-catalyzed α-arylation reaction. Our goal is to equip you with the necessary knowledge to optimize your reaction yield, minimize impurities, and confidently address challenges that may arise during your experiments.

I. Overview of the Synthesis

The synthesis of Ethyl (4-bromo-2-methylphenyl)alaninate typically proceeds via a palladium-catalyzed α-arylation of an alanine ester enolate with a suitable aryl halide, such as 1,4-dibromo-2-methylbenzene or 1-bromo-4-iodo-2-methylbenzene. This reaction, a variation of the Buchwald-Hartwig cross-coupling, is a powerful method for forming carbon-carbon bonds.[1][2][3] The general transformation is depicted below:

Sources

Purification of crude Ethyl (4-bromo-2-methylphenyl)alaninate by column chromatography

Case ID: PUR-AA-BR-042 Status: Active Assigned Specialist: Dr. A. Vance, Senior Application Scientist Topic: Flash Chromatography Optimization for Halogenated Phenylalanine Esters

Executive Summary & Molecule Profile

Compound: Ethyl (4-bromo-2-methylphenyl)alaninate Chemical Class: Unnatural Amino Acid Ester / Phenylalanine Derivative Critical Functionality:

-

Primary Amine (

): Basic, highly polar, prone to hydrogen bonding with silanols. -

Ethyl Ester (

): Susceptible to hydrolysis under acidic/basic extremes; potential for diketopiperazine formation (dimerization) if concentrated or heated. -

Aryl Bromide (

): Lipophilic handle, stable, useful for UV detection (distinctive isotope pattern in MS).

The Challenge:

The purification of free amino acid esters on standard silica gel is notoriously difficult due to the "streaking" phenomenon caused by the interaction between the basic amine and the acidic silanol groups (

Diagnostic Decision Tree: Purification Strategy

Before starting, determine the state of your crude material using this logic flow.

Figure 1: Strategic decision tree for selecting the optimal stationary phase and solvent system based on the amine's protonation state.

Troubleshooting Center (FAQs)

Q1: My compound elutes as a broad streak from Rf 0.5 down to the baseline. What is happening? Diagnosis: This is classic "amine tailing." The basic primary amine of your alanine derivative is protonating the acidic silanol groups on the silica gel surface, creating a non-covalent bond that drags the compound. The Fix: You must neutralize the silica.

-

Protocol: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (

) to your mobile phase. -

Mechanism: The TEA is more basic than your product; it preferentially binds to the silanol sites, "capping" them and allowing your product to elute as a sharp band [1].

Q2: I see two spots on TLC, but NMR confirms my crude is only one isomer. Why? Diagnosis: This is likely an artifact of the chromatography conditions or sample preparation.

-

Possibility A (Salt Dissociation): If you loaded a salt (e.g., HCl salt) onto the column, it may be partially dissociating into the free base on the silica.

-

Possibility B (Diketopiperazine): Amino acid esters can cyclize to form diketopiperazines (dimers) if left in solution too long, especially in basic conditions.

-

Verification: Run a 2D-TLC (run the plate, rotate 90°, run again). If the spots lie on the diagonal, they are stable. If off-diagonal, the compound is decomposing/equilibrating on the silica.

Q3: My yield is lower than expected (e.g., <50%). Where did it go? Diagnosis:

-

Aqueous Loss: Ethyl esters of amino acids are moderately soluble in water. If you performed an aqueous workup, check the aqueous layer pH. It should be basic (pH > 9) to keep the amine organic-soluble, but not so basic (pH > 12) that you hydrolyze the ester.

-

Irreversible Adsorption: Without a modifier (TEA), up to 30% of amine mass can be irreversibly adsorbed onto standard silica.

Standard Operating Procedure (SOP): "The Buffered Amine Protocol"

Objective: Purify crude Ethyl (4-bromo-2-methylphenyl)alaninate (Free Base) using silica gel flash chromatography.

Materials Required

-

Stationary Phase: Silica Gel 60 (230–400 mesh).

-

Solvents: Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA).

-

Detection: UV (254 nm) – The aryl bromide moiety provides strong absorbance.

Step-by-Step Protocol

1. TLC Optimization (The "Camphor" Method) Do not guess the solvent.

-

Prepare a solvent system of 95:5 DCM:MeOH .

-

Add 1 drop of TEA to the TLC chamber solvent.

-

Run the crude.[1]

-

Target: You want an Rf of 0.25 – 0.35 .

-

Adjustment: If Rf > 0.5, switch to Hexane/Ethyl Acetate (with 1% TEA). If Rf < 0.1, increase MeOH to 10%.

2. Column Pre-Treatment (Critical Step)

-

Pack the column with silica using your starting solvent (e.g., 100% DCM).

-

Flush the column with 2 column volumes (CV) of DCM + 1% TEA . This neutralizes the silica before your sample touches it.

-

Note: You will observe an exotherm (heat) as the TEA binds to the silica. Let the column cool before loading.

3. Sample Loading

-

Dry Load (Recommended): Dissolve crude in minimal DCM, add silica (ratio 1:2 crude:silica), and rotovap to dryness. Load the free-flowing powder. This prevents solvent bands from interfering with resolution.

4. Elution Gradient Run the following gradient (assuming DCM/MeOH system):

| Time (CV) | Solvent A (DCM + 1% TEA) | Solvent B (MeOH + 1% TEA) | Purpose |

| 0–2 | 100% | 0% | Elute non-polar impurities |

| 2–10 | 98% | 2% | Isocratic hold (Start of product) |

| 10–15 | 95% | 5% | Elute tail of product |

| 15+ | 90% | 10% | Flush polar byproducts |

5. Post-Run Handling

-

Pool fractions containing the product.

-

Evaporate immediately. Do not leave the amino ester in the TEA solution for days, as basic methanol can cause transesterification or racemization over long periods.

-

Optional: To remove residual TEA, redissolve the oil in DCM and wash once with saturated

(rapidly) or simply dry under high vacuum (TEA is volatile).

Comparative Data: Solvent System Performance

| Solvent System | Modifier | Resolution (Separation) | Streaking | Recommendation |

| Hexane / EtOAc | None | Poor | Severe | Avoid for free amines. |

| DCM / MeOH | None | Moderate | High | Use only for salts. |

| DCM / MeOH | 1% TEA | Excellent | None | Gold Standard. |

| DCM / MeOH | 1% | Good | Low | Alternative if TEA interferes with MS. |

References

-

Still, W. C.; Kahn, M.; Mitra, A. Rapid Chromatographic Techniques for Preparative Separations with Moderate Resolution.[2] J. Org. Chem.1978 , 43, 2923–2925.[2] Link

-

Biotage Application Note. Strategies for the Purification of Amines. Biotage.com. Link

-

Phenomenex Technical Guide. Flash Chromatography: Principles & Applications. Link

-

Teledyne ISCO. Silica Gel Column Chromatography Basics. Link

Disclaimer: This guide assumes standard laboratory safety protocols. Always work in a fume hood and wear appropriate PPE (gloves, goggles) when handling halogenated solvents and silica dust.

Sources

Technical Support Center: Synthesis of Ethyl (4-bromo-2-methylphenyl)alaninate

Prepared by: Gemini, Senior Application Scientist